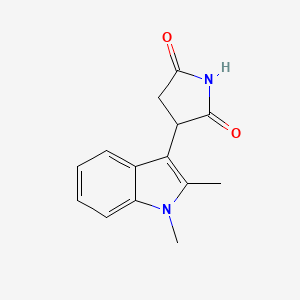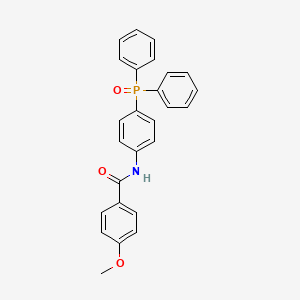
N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide is an organic compound that features a diphenylphosphoryl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the diphenylphosphoryl group to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions such as acidic or basic environments, along with catalysts, facilitate substitution reactions.
Major Products:
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxybenzamide moiety may contribute to the compound’s overall stability and solubility, enhancing its bioavailability and efficacy.
Comparación Con Compuestos Similares
- N-(Diphenylphosphoryl)acetyl-N-phenyl-thiosemicarbazide
- Diphenylphosphoryl azide
- Diphenyl- N -heteroaromatic compounds
Comparison: N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide is unique due to the presence of both the diphenylphosphoryl and methoxybenzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
90304-96-4 |
|---|---|
Fórmula molecular |
C26H22NO3P |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
N-(4-diphenylphosphorylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C26H22NO3P/c1-30-22-16-12-20(13-17-22)26(28)27-21-14-18-25(19-15-21)31(29,23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-19H,1H3,(H,27,28) |
Clave InChI |
AJYWQFWUMFDDIF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
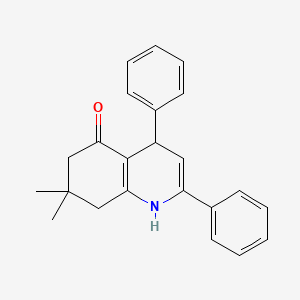
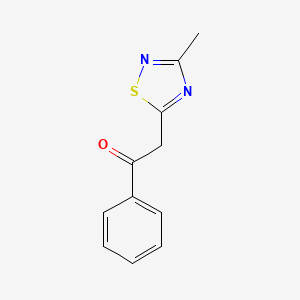
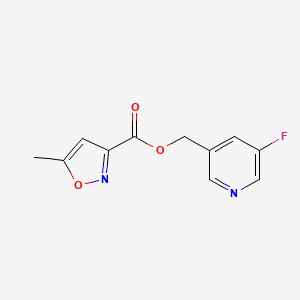

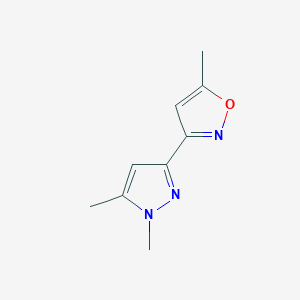
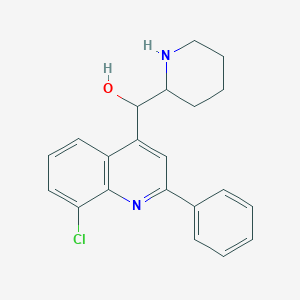
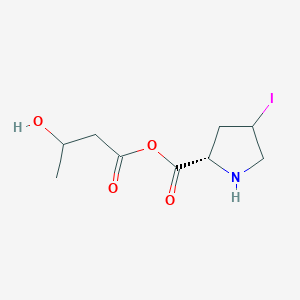

![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12896740.png)
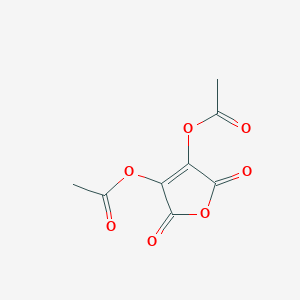
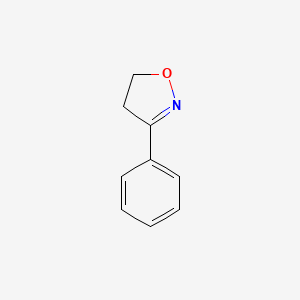
![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)
